molecular formula C19H19N5O B2684759 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline CAS No. 2320683-98-3

2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline

Cat. No.: B2684759
CAS No.: 2320683-98-3
M. Wt: 333.395
InChI Key: QELBSIDJDANTBA-UHFFFAOYSA-N
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Description

2-[3-(1H-imidazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]quinoxaline is a complex organic compound that features a unique combination of an imidazole ring, an 8-azabicyclo[321]octane scaffold, and a quinoxaline moiety

Mechanism of Action

Target of Action

The primary targets of 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline, also known as ((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone, are the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines .

Mode of Action

The compound interacts with its targets, JAK1 and TYK2, by binding to their regulatory domains . This binding inhibits the kinase activity of JAK1 and TYK2, thereby preventing the downstream signaling of proinflammatory cytokines .

Biochemical Pathways

The inhibition of JAK1 and TYK2 by this compound affects the IL-12 and IL-23 signaling pathways . These pathways are involved in the pathogenesis of multiple inflammatory and autoimmune diseases .

Pharmacokinetics

The pharmacokinetic properties of 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[32It has been reported that the compound is orally bioavailable . This suggests that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models . These effects are likely due to the compound’s inhibition of JAK1 and TYK2, and the subsequent disruption of proinflammatory cytokine signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is typically synthesized through enantioselective methods that ensure the correct stereochemistry . The imidazole ring can be introduced via cyclization reactions involving amido-nitriles . The final step involves the coupling of the imidazole and 8-azabicyclo[3.2.1]octane intermediates with a quinoxaline derivative under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the quinoxaline moiety would yield dihydroquinoxalines.

Scientific Research Applications

2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is unique due to its combination of three distinct structural motifs, each contributing to its diverse range of applications and interactions. This unique structure allows it to participate in a variety of chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c25-19(18-11-21-16-3-1-2-4-17(16)22-18)24-13-5-6-14(24)10-15(9-13)23-8-7-20-12-23/h1-4,7-8,11-15H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELBSIDJDANTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=NC4=CC=CC=C4N=C3)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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